molecular formula C6H6N2O4 B585558 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid CAS No. 1785505-43-2

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid

Cat. No.: B585558
CAS No.: 1785505-43-2
M. Wt: 170.124
InChI Key: LNYXTOCSGRKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol This compound is characterized by a pyrimidine ring substituted with hydroxy, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methoxypyrimidine with a carboxylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methoxypyrimidine-5-carboxylic acid
  • 6-Hydroxy-4-methoxypyrimidine-2-carboxylic acid
  • 4-Hydroxy-6-ethoxypyrimidine-2-carboxylic acid

Uniqueness

4-Hydroxy-6-methoxypyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-6-oxo-1H-pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-4-2-3(9)7-5(8-4)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYXTOCSGRKZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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